molecular formula C18H17NO5 B12149601 Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate

Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B12149601
M. Wt: 327.3 g/mol
InChI Key: GNYNNAFWOCKFDC-UHFFFAOYSA-N
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Description

IUPAC名称解构与官能团识别

该化合物的IUPAC名称可逐层解析如下:

  • 母体结构 :以苯甲酸甲酯(Methyl benzoate)为核心,其苯环对位(4-位)连接一个氨基(amino)基团。
  • 取代基修饰 :氨基进一步被3-甲基-4-氧代-4,5,6,7-四氢-1-苯并呋喃-2-甲酰基((3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl)取代。其中:
    • 苯并呋喃环 :由苯环与呋喃环稠合而成,编号为1-位呋喃氧原子与苯环稠合
    • 四氢酮结构 :4-氧代-4,5,6,7-四氢表明环己酮部分氢化,形成部分饱和的六元环酮
    • 3-位甲基 :位于苯并呋喃环的3-位,影响环的电子分布与空间位阻。

功能基团包括酯基(-COOCH₃)、酰胺键(-NHCO-)及酮基(C=O),其相互作用决定化合物的反应性与稳定性

苯并呋喃基支架在杂环化学中的比较分析

苯并呋喃衍生物因其广泛的生物活性(如抗菌、抗肿瘤)成为杂环化学的研究热点。与此化合物相关的典型支架包括:

苯并呋喃衍生物类型 结构特征 生物活性应用
简单苯并呋喃(如苯并呋喃) 未氢化,双环平面结构 染料、聚合物前体
四氢苯并呋喃酮 部分氢化,含酮基 酶抑制剂(如碳酸酐酶)
氨基酰化苯并呋喃衍生物 引入酰胺或酯基侧链 抗炎、抗病毒

相较于未取代苯并呋喃,该化合物的四氢酮结构增强环系刚性,而酰化氨基苯甲酯侧链提供氢键供体/受体位点,可能提升与生物靶标的结合能力

四氢苯并呋喃-4-酮衍生物的构象研究

四氢苯并呋喃-4-酮环的构象稳定性受氢化程度与取代基影响:

  • 环己酮椅式构象 :四氢化使环己酮部分呈现椅式构象,3-位甲基处于平伏键以最小化位阻
  • 呋喃环平面性 :未氢化的呋喃环保持平面结构,氧原子的孤对电子参与共轭,影响环的电子密度分布
  • 取代基效应 :2-位甲酰基与苯甲酯侧链的立体位阻可能限制环的翻转,导致特定优势构象占主导

通过核磁共振(NMR)氢谱可观测环上质子化学位移的差异,例如4-位酮基导致邻近质子(H-5, H-7)去屏蔽,δ值约2.5–3.0 ppm,而呋喃环质子(H-2')因共轭效应出现在δ 6.8–7.2 ppm

酰化氨基取代基对苯甲酯电子效应的影响

酰化氨基(-NHCO-)作为电子中介基团,通过共振与诱导效应调节苯甲酯的电子环境:

  • 共振效应 :酰胺的氮原子孤对电子与羰基共轭,降低苯环电子密度,使苯甲酯的酯基更易受亲核攻击
  • 立体效应 :庞大的苯并呋喃甲酰基可能迫使氨基与苯环非共平面,减弱共轭效应,增强局部极性
  • 氢键能力 :酰胺键的N-H可作为氢键供体,与生物靶标(如酶活性位点)形成特异性相互作用,提升结合亲和力

通过密度泛函理论(DFT)计算可量化取代基的电子贡献,例如Mulliken电荷分析显示苯环对位碳原子因吸电子效应携带部分正电荷(+0.12 e),而酯基氧原子电荷密度较高(-0.45 e)。

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

methyl 4-[(3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carbonyl)amino]benzoate

InChI

InChI=1S/C18H17NO5/c1-10-15-13(20)4-3-5-14(15)24-16(10)17(21)19-12-8-6-11(7-9-12)18(22)23-2/h6-9H,3-5H2,1-2H3,(H,19,21)

InChI Key

GNYNNAFWOCKFDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Saponification of Ethyl Ester Precursor

The benzofuran carboxylic acid is synthesized through alkaline hydrolysis of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate.

Procedure :

  • Reagents : Ethyl ester precursor (1 equiv), potassium hydroxide (2.5 equiv), methanol/water (4:1 v/v).

  • Conditions : Stir at 20°C for 6 hours.

  • Workup : Acidify with HCl (1M), extract with ethyl acetate, and recrystallize from ethanol/water.

  • Yield : 90%.

Analytical Data :

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad, -COOH).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.3 (s, 1H, -COOH), 2.85–2.95 (m, 2H, CH₂), 2.45–2.55 (m, 2H, CH₂), 2.15 (s, 3H, CH₃), 1.75–1.85 (m, 2H, CH₂).

Conversion to Acyl Chloride

The carboxylic acid is activated for amide coupling by converting it to the corresponding acyl chloride.

Procedure :

  • Reagents : Benzofuran carboxylic acid (1 equiv), thionyl chloride (3 equiv), catalytic DMF.

  • Conditions : Reflux at 70°C for 3 hours under nitrogen.

  • Workup : Remove excess thionyl chloride via distillation under reduced pressure.

  • Purity : >95% (by ¹H NMR).

Synthesis of Methyl 4-Aminobenzoate

Nitro Reduction Route

Methyl 4-aminobenzoate is prepared via reduction of methyl 4-nitrobenzoate.

Procedure :

  • Reagents : Methyl 4-nitrobenzoate (1 equiv), iron powder (2 equiv), acetic acid (5 vol).

  • Conditions : Stir at 20°C for 2 hours.

  • Workup : Basify with Na₂CO₃, extract with DCM, dry over MgSO₄, and concentrate.

  • Yield : 85–94%.

Analytical Data :

  • LC-MS (ESI+) : m/z 152.1 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 8.6 Hz, 2H), 6.65 (d, J = 8.6 Hz, 2H), 3.90 (s, 3H, OCH₃).

Direct Esterification Alternative

Procedure :

  • Reagents : 4-Aminobenzoic acid (1 equiv), methanol (10 vol), sulfuric acid (0.1 equiv).

  • Conditions : Reflux at 65°C for 12 hours.

  • Yield : 88% (isolated via recrystallization from ethanol).

Amide Coupling: Final Step

Schotten-Baumann Reaction

Procedure :

  • Reagents : Benzofuran acyl chloride (1.1 equiv), methyl 4-aminobenzoate (1 equiv), NaOH (2.5 equiv), THF/water (3:1 v/v).

  • Conditions : Stir at 0–5°C for 2 hours, then at 25°C for 12 hours.

  • Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 7:3).

  • Yield : 78%.

Analytical Data :

  • IR (KBr) : 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, NH), 7.95 (d, J = 8.6 Hz, 2H), 7.25 (d, J = 8.6 Hz, 2H), 3.90 (s, 3H, OCH₃), 2.80–2.90 (m, 2H, CH₂), 2.40–2.50 (m, 2H, CH₂), 2.10 (s, 3H, CH₃), 1.70–1.80 (m, 2H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (amide C=O), 167.8 (ester C=O), 155.6 (benzofuran C=O), 132.5–115.3 (aromatic carbons), 52.1 (OCH₃), 28.5–22.1 (aliphatic carbons).

Coupling Reagent-Assisted Method

Procedure :

  • Reagents : Benzofuran carboxylic acid (1 equiv), methyl 4-aminobenzoate (1.2 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), DIPEA (3 equiv), DMF (5 vol).

  • Conditions : Stir at 25°C for 24 hours.

  • Workup : Dilute with water, extract with ethyl acetate, and purify via recrystallization.

  • Yield : 82%.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.

  • Conditions : Residence time 30 minutes, 70°C.

  • Advantages : 15% higher yield compared to batch processes, reduced solvent usage.

Purification Techniques

  • Crystallization : Ethanol/water (1:1) yields 95% pure product.

  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) for >99% purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

  • Ester hydrolysis : The methyl ester moiety is susceptible to saponification in alkaline media (e.g., NaOH/H₂O) to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing carboxylate-based reactivity .

  • Amide hydrolysis : Strong acidic (e.g., HCl, H₂SO₄) or basic conditions can cleave the amide bond, generating 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid and 4-aminobenzoic acid derivatives .

Reaction Type Conditions Reagents Product
Ester hydrolysisAlkaline, refluxNaOH, H₂O4-{[(3-Methyl-4-oxo-benzofuran-2-yl)carbonyl]amino}benzoic acid
Amide hydrolysisAcidic (HCl), heat6M HCl, 80°C3-Methyl-4-oxo-benzofuran-2-carboxylic acid + methyl 4-aminobenzoate

Nucleophilic Acyl Substitutions

The carbonyl groups (amide, ester, ketone) participate in nucleophilic substitutions:

  • Amide acylation : The benzofuran-attached amide reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives.

  • Ketone reactivity : The 4-oxo group undergoes condensation with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .

Reaction Type Conditions Reagents Product
AcylationPyridine, RTAcetyl chlorideN-Acetylated benzofuran-amide derivative
Hydrazone formationEthanol, refluxHydrazine hydrate(3-Methyl-4-oxo-benzofuran-2-yl)carbonyl hydrazine

Cyclization and Ring-Opening Reactions

The tetrahydrobenzofuran core enables cyclization or ring modifications:

  • Intramolecular cyclization : Under dehydrating conditions (e.g., P₂O₅), the 4-oxo group reacts with adjacent functional groups to form fused bicyclic structures .

  • Ring-opening oxidation : Strong oxidants (e.g., KMnO₄) cleave the dihydrofuran ring, yielding dicarboxylic acid derivatives .

Reaction Type Conditions Reagents Product
Intramolecular cyclizationAc₂O, NaOAc, 100°CAcetic anhydrideIndeno[2,1-c]pyran-3-one analog
OxidationAcidic KMnO₄, heatH₂SO₄, KMnO₄3-Methyl-4-oxo-hexanedioic acid derivative

Functional Group Interconversion

  • Reduction of ketone : Catalytic hydrogenation (H₂/Pd-C) reduces the 4-oxo group to a hydroxyl group, altering the compound’s electronic profile .

  • Esterification : The carboxylic acid (post-hydrolysis) reacts with alcohols (e.g., ethanol) under acid catalysis to form new esters.

Reaction Type Conditions Reagents Product
Ketone reductionH₂, Pd/C, ethanol50 psi H₂, 25°C4-Hydroxy-tetrahydrobenzofuran derivative
EsterificationH₂SO₄, refluxEthanolEthyl 4-{[(3-methyl-4-oxo-benzofuran-2-yl)carbonyl]amino}benzoate

Cross-Coupling Reactions

The aromatic benzoate moiety participates in Suzuki or Ullmann couplings when halogenated derivatives are synthesized. For example:

  • Bromination : Electrophilic bromination (Br₂/FeBr₃) at the benzene ring enables subsequent palladium-catalyzed cross-couplings .

Key Research Findings

  • Synthetic Optimization : Reactions involving NaOAc in acetonitrile/Ac₂O at 100°C achieve high yields (66–89%) for cyclized products .

  • Steric Effects : The 3-methyl group on the benzofuran ring imposes steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl.

  • pH-Dependent Reactivity : Amide hydrolysis proceeds faster under strongly acidic conditions (pH < 2) compared to neutral or basic media .

This compound’s multifunctional architecture makes it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors or anti-inflammatory agents. Further studies are needed to explore its catalytic asymmetric transformations and biological activity modulation.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate has potential applications as a pharmaceutical agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors. Preliminary studies indicate its potential as an enzyme inhibitor, particularly in metabolic pathways relevant to disease states .

Biological Studies

The compound's unique structure positions it as a candidate for studying enzyme interactions and metabolic pathways. Research has shown that derivatives of benzofuran can exhibit significant biological activity, including antimicrobial and anticancer properties. The specific mechanism of action for this compound is still under investigation but may involve modulation of enzyme activity or receptor binding .

Materials Science

In materials science, this compound can be explored as a building block for synthesizing novel polymers or materials with unique properties. Its ability to participate in various chemical reactions (e.g., oxidation and substitution) allows for the development of materials with tailored functionalities .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of compounds related to this compound. The results demonstrated that these compounds could effectively inhibit α-glucosidase and acetylcholinesterase enzymes, suggesting their role in managing conditions like diabetes and Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Research has also highlighted the antimicrobial properties of benzofuran derivatives. Compounds similar to this compound were tested against various bacterial strains. The findings indicated significant antibacterial activity, warranting further exploration for potential therapeutic applications .

Mechanism of Action

The mechanism of action for Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Synthesis : Triazine analogs in and were synthesized via stepwise nucleophilic substitutions on trichlorotriazine, suggesting that the target compound might require analogous coupling strategies for the benzofuran moiety .
  • Stability : The hydrogenated benzofuran ring may improve metabolic stability compared to fully aromatic systems, a critical factor in drug design.

Biological Activity

Methyl 4-{[(3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO4C_{16}H_{17}NO_4, with a molecular weight of approximately 287.31 g/mol. The compound features a complex structure that includes a benzofuran moiety, which is known for various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that derivatives of the benzofuran structure possess potent activity against both Gram-positive and Gram-negative bacteria, suggesting the potential for developing new antibiotics from this class of compounds .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which the compound may exert protective effects in inflammatory diseases .

Anticancer Properties

This compound has been evaluated for its anticancer activity. A notable study by Zhang et al. (2023) reported that the compound induces apoptosis in various cancer cell lines by activating the caspase pathway. The study highlighted the potential for this compound to be developed as a therapeutic agent in cancer treatment .

Case Studies

Study Findings Reference
Smith et al. (2022)Demonstrated antimicrobial activity against multiple bacterial strains.
Zhang et al. (2023)Induced apoptosis in cancer cell lines through caspase activation.
Johnson et al. (2021)Showed significant reduction in inflammation markers in animal models.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It can alter signaling cascades associated with cell proliferation and apoptosis.
  • Direct Interaction with Cellular Targets : The benzofuran moiety may interact with specific cellular receptors or proteins involved in disease processes.

Q & A

Q. Methodological Answer :

  • 1H NMR : Identifies functional groups (e.g., methoxy signals at δ 3.76–3.86 ppm) and aromatic proton splitting patterns. Overlapping signals may require deuterated solvents (e.g., DMSO-d6) or variable-temperature NMR .
  • Melting Point (m.p.) : Used to assess purity (e.g., 180–182°C for triazine-linked derivatives) .
  • TLC (Rf Values) : Hexane/EtOH (1:1) systems help track reaction progress; Rf ≈ 0.59–0.62 for related compounds .
    Data Cross-Validation : Combine with IR (carbonyl stretches) and mass spectrometry (MW confirmation) for robust structural elucidation.

Advanced: How can researchers resolve discrepancies in spectral data during characterization?

Q. Methodological Answer :

  • Signal Overlap in NMR : Optimize solvent choice (e.g., DMSO-d6 vs. CDCl3) or use higher-field instruments (≥400 MHz). Missing signals may arise from dynamic effects; variable-temperature NMR can mitigate this .
  • Unexpected Byproducts : Employ LC-MS or HPLC to isolate impurities. Compare retention times and fragmentation patterns with synthetic intermediates .
  • Case Study : In triazine derivatives, unresolved C4/C6 signals (δ 171.4–173.0 ppm in 13C NMR) were attributed to tautomerism; DFT calculations validated this .

Advanced: What strategies improve reaction yields for challenging benzoate syntheses?

Q. Methodological Answer :

  • Stoichiometric Adjustments : Use 1.5–2.0 equivalents of electrophiles (e.g., 2,4,6-trichlorotriazine) to drive reactions to completion .
  • Temperature Control : Lower temperatures (e.g., 45°C) reduce side reactions in sensitive intermediates .
  • Catalytic Additives : Introduce Lewis acids (e.g., ZnCl2) or base catalysts (e.g., K2CO3) to enhance coupling efficiency .
    Yield Optimization Table :
ConditionYield RangeReference
45°C, 1.25 hQuantitative
Reflux, 15 hModerate
Stepwise Procedure BNot Reported

Basic: What safety protocols are essential when handling reactive benzoate intermediates?

Q. Methodological Answer :

  • PPE Requirements : OSHA-compliant chemical goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., benzoyl chloride derivatives) .
  • Spill Management : Neutralize acidic/byproduct residues with inert adsorbents (e.g., sand) before disposal .

Advanced: How can byproduct formation be systematically analyzed in benzoate syntheses?

Q. Methodological Answer :

  • Reaction Monitoring : Use in-situ IR or real-time TLC to detect intermediates. For example, unreacted aryl acids in were removed via ice-water quenching .
  • Byproduct Identification : Isolate via column chromatography and characterize using high-resolution MS/MS. Compare fragmentation pathways with expected products .
  • Mechanistic Insight : Byproducts may arise from incomplete triazine ring closure or ester hydrolysis; adjust pH or reaction time to suppress these .

Basic: How do solubility properties influence purification of methyl benzoate derivatives?

Q. Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) dissolve intermediates, while hexane/EtOH mixtures precipitate products .
  • Recrystallization : Use gradient cooling (e.g., hot EtOH to room temperature) to obtain crystalline solids. Low solubility in water aids isolation via aqueous workup .

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